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Compound of Interest

Compound Name: 2-Methoxy-4-nitrobenzaldehyde

Cat. No.: B151014 Get Quote

For researchers, scientists, and drug development professionals, a precise understanding of a

molecule's structure and spectroscopic properties is paramount for identification, quality

control, and predicting its chemical behavior. This guide provides a detailed comparative

analysis of the spectroscopic data for 2-Methoxy-4-nitrobenzaldehyde and a key alternative,

4-Nitrobenzaldehyde, based on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS).

2-Methoxy-4-nitrobenzaldehyde is a versatile aromatic intermediate utilized in the synthesis

of various heterocyclic compounds and finds applications in the development of

pharmaceuticals and dyes.[1][2] Its reactivity is largely dictated by the interplay of the electron-

donating methoxy group and the electron-withdrawing nitro and aldehyde functionalities.[2] In

contrast, 4-Nitrobenzaldehyde serves as a fundamental building block in organic synthesis,

with its chemical behavior dominated by the aldehyde and the para-positioned nitro group.[3]

This guide presents a side-by-side comparison of their spectroscopic signatures to aid in their

differentiation and characterization.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-Methoxy-4-
nitrobenzaldehyde and 4-Nitrobenzaldehyde, facilitating a direct comparison of their

characteristic spectral features.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectra

Proton Assignment

2-Methoxy-4-

nitrobenzaldehyde

(Predicted/Reported, ppm)

4-Nitrobenzaldehyde (CDCl₃,

ppm)

Aldehyde-H ~10.0[1] 10.17

Aromatic-H Not fully assigned
8.09 (d, J = 8.0Hz, 2H), 8.41

(d, J = 12.0Hz, 2H)[4]

Methoxy-H Not available -

¹³C NMR Spectra

Carbon Assignment

2-Methoxy-4-

nitrobenzaldehyde

(Predicted, ppm)

4-Nitrobenzaldehyde (CDCl₃,

ppm)

C=O (Aldehyde) Not available 190.4[4]

Aromatic C-NO₂ Not available 151.1[4]

Aromatic C-CHO Not available 140.1[4]

Aromatic C-H Not available 130.5, 124.3[4]

Methoxy-C Not available -

Infrared (IR) Spectroscopy
The IR spectra of these compounds exhibit characteristic absorption bands corresponding to

their functional groups. The positions of these bands are influenced by the electronic effects of

the substituents on the aromatic ring.[5][6]
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Functional Group Vibrational Mode

2-Methoxy-4-

nitrobenzaldehyde

(Expected, cm⁻¹)

4-Nitrobenzaldehyde

(Expected, cm⁻¹)

Aldehyde C-H Stretch 2830-2695 2830-2695[7]

Carbonyl (C=O) Stretch ~1700 ~1709[7]

Aromatic C=C Stretch 1600-1400 1600-1400[7]

Nitro (NO₂) Asymmetric Stretch ~1530 1550-1475[7]

Nitro (NO₂) Symmetric Stretch ~1350 ~1349[7]

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of these compounds typically shows a

prominent molecular ion peak.

Compound
Molecular

Formula

Molecular

Weight ( g/mol )

Exact Mass

(Da)

Key

Fragmentation

Pathways

2-Methoxy-4-

nitrobenzaldehyd

e

C₈H₇NO₄[8] 181.15[8] 181.03750770[8]
Loss of NO₂,

CHO, OCH₃

4-

Nitrobenzaldehy

de

C₇H₅NO₃[9] 151.12[10]
151.026943022[

9]

Loss of H, NO₂,

CO

Experimental Workflows
The following diagram illustrates a typical workflow for the spectroscopic analysis of substituted

benzaldehydes.
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Spectroscopic Analysis Workflow
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Caption: A generalized workflow for the spectroscopic characterization of substituted

benzaldehydes.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A standardized protocol is crucial for acquiring high-quality and reproducible NMR data.[7]

Sample Preparation: Approximately 5-10 mg of the benzaldehyde sample is dissolved in 0.6-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[7] A small amount
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of tetramethylsilane (TMS) is often added as an internal standard for chemical shift

referencing (0 ppm).[7]

Spectrometer Setup: The NMR tube is placed into the spectrometer. The instrument's

magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve a

homogeneous field, which is essential for obtaining sharp and symmetrical peaks.[7]

Data Acquisition: For ¹H NMR, spectra are typically acquired using a 30° or 45° pulse angle,

an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[7] Typically, 8-16

scans are sufficient for a good signal-to-noise ratio.[7] For ¹³C NMR, a larger number of

scans is usually required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier

transform to generate the frequency-domain spectrum.[7] The spectrum is then phase-

corrected, and the chemical shift axis is calibrated using the TMS signal.[7] Integration of the

peaks allows for the determination of the relative number of protons, and analysis of the

splitting patterns provides information about neighboring protons.[7]

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of the solid benzaldehyde sample

is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a

thin, transparent pellet using a hydraulic press.[7]

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform

Infrared (FT-IR) spectrometer. A background spectrum of a blank KBr pellet is recorded and

subtracted from the sample spectrum. The spectrum is typically recorded in the range of

4000-400 cm⁻¹.[7]

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid

sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.

A background spectrum of the clean crystal is taken first.[11]

Mass Spectrometry (MS)
Sample Introduction and Ionization: For Electron Ionization (EI), the sample is introduced

into the mass spectrometer, where it is vaporized and bombarded with a high-energy
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electron beam. This process causes the molecule to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer.

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of each ion as a function of its m/z ratio. Analysis of the molecular ion

peak and the fragmentation pattern provides information about the molecular weight and

structure of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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